3-Acetyl-1lambda6-thiolane-1,1-dione
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Overview
Description
3-Acetyl-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C6H10O3S and a molecular weight of 162.21 g/mol . It is also known by its IUPAC name, 1-(1,1-dioxidotetrahydro-3-thienyl)ethanone . This compound is characterized by its unique thiolane ring structure, which includes a sulfur atom.
Preparation Methods
The synthesis of 3-Acetyl-1lambda6-thiolane-1,1-dione typically involves the reaction of tetrahydrothiophene with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The product is then purified through recrystallization to obtain a high-purity compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
3-Acetyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the thiolane ring, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Acetyl-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound’s thiolane ring structure allows it to form stable complexes with metal ions, which can modulate enzyme activity and influence biochemical pathways. Additionally, its acetyl group can participate in acetylation reactions, further affecting cellular processes.
Comparison with Similar Compounds
3-Acetyl-1lambda6-thiolane-1,1-dione can be compared with other similar compounds, such as:
Tetrahydrothiophene: A precursor in the synthesis of this compound.
Sulfolane: A related compound with a similar thiolane ring structure but different functional groups.
Thiophene: A sulfur-containing heterocycle with a different ring structure.
The uniqueness of this compound lies in its specific combination of a thiolane ring and an acetyl group, which imparts distinct chemical and biological properties.
Biological Activity
3-Acetyl-1lambda6-thiolane-1,1-dione is a sulfur-containing organic compound with the molecular formula C₆H₁₀O₃S and a molecular weight of 162.21 g/mol. Its unique structure, characterized by a thiolane ring and an acetyl group, positions it as a significant compound in various biological and chemical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The thiolane ring allows the compound to form stable complexes with metal ions, modulating enzyme activity and influencing biochemical pathways. Additionally, the acetyl group can participate in acetylation reactions, impacting cellular processes.
Key Mechanisms:
- Enzyme Modulation: The compound can interact with enzymes involved in metabolic pathways, potentially altering their activity.
- Metal Ion Complexation: Its ability to bind metal ions may influence enzyme function and cellular signaling.
- Acetylation Reactions: The acetyl group can modify proteins and other biomolecules, affecting their function.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities that could be leveraged for therapeutic purposes:
- Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Antimicrobial Properties: There is emerging evidence that this compound may exhibit antimicrobial effects against certain bacterial strains.
- Potential Anticancer Activity: Some studies have indicated that it may inhibit the proliferation of cancer cells, although further research is needed to confirm these findings.
Comparative Analysis with Similar Compounds
This compound can be compared with other sulfur-containing compounds such as tetrahydrothiophene and sulfolane. The following table summarizes key differences:
Compound | Structure Type | Biological Activity | Notable Applications |
---|---|---|---|
This compound | Thiolane Ring | Antioxidant, Antimicrobial | Drug development, Chemical synthesis |
Tetrahydrothiophene | Saturated Thiophene | Limited biological activity | Solvent in organic synthesis |
Sulfolane | Sulfur-containing Ether | Solvent properties | Industrial applications |
Case Study 1: Antioxidant Potential
A study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting its potential as an antioxidant agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound demonstrated inhibitory effects on bacterial growth at specific concentrations, indicating its potential use in developing antimicrobial agents.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-5(7)6-2-3-10(8,9)4-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMDLFMGMLQPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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